N10-Monodesmethyl Rizatriptan-d3 is a derivative of Rizatriptan, a medication primarily used for the acute treatment of migraine headaches. As a member of the triptan class, it acts as a selective agonist for the serotonin receptor subtype 5-HT1, contributing to its therapeutic effects by causing vasoconstriction of cranial blood vessels and inhibiting pro-inflammatory neuropeptides. The compound is particularly noted for its isotopic labeling with deuterium, which enhances its stability and detection in analytical studies.
The synthesis of N10-Monodesmethyl Rizatriptan-d3 involves several key steps:
The synthesis typically employs methods like liquid chromatography-mass spectrometry (LC-MS) to monitor the reaction progress and confirm product identity. The use of deuterated solvents may also be employed to facilitate reactions while minimizing contamination from non-deuterated species.
The molecular structure of N10-Monodesmethyl Rizatriptan-d3 can be described as follows:
N10-Monodesmethyl Rizatriptan-d3 participates in various chemical reactions typical for amines and aromatic compounds:
The reactivity profile suggests that N10-Monodesmethyl Rizatriptan-d3 can be modified further to explore new derivatives with potential therapeutic applications.
The mechanism by which N10-Monodesmethyl Rizatriptan-d3 exerts its effects primarily involves:
Clinical studies have demonstrated that triptans effectively reduce migraine symptoms through these mechanisms, highlighting their role in migraine management .
N10-Monodesmethyl Rizatriptan-d3 finds applications primarily in scientific research, particularly:
This compound serves as a valuable tool in both clinical research and pharmaceutical development, aiding in the advancement of migraine treatment strategies.
N10-Monodesmethyl Rizatriptan-d3 (C₁₄H₁₄D₃N₅; MW 258.34 g/mol) is a deuterium-labeled derivative of the primary hepatic metabolite of the anti-migraine drug rizatriptan [1] [7]. The compound features a strategic replacement of three hydrogen atoms with deuterium at the N10-methyl group of the pharmacologically active metabolite N10-Monodesmethyl Rizatriptan. The core structure retains the triazolomethylindole scaffold characteristic of triptan-class compounds, comprising:
The benzoate salt form (C₂₂H₁₉D₆N₅O₂) enhances stability for research applications, though the compound is strictly designated for non-clinical use [1] [6].
Table 1: Molecular Characteristics of N10-Monodesmethyl Rizatriptan-d3
Property | Specification |
---|---|
Molecular Formula | C₁₄H₁₄D₃N₅ |
Molecular Weight | 258.34 g/mol |
Deuterium Incorporation | Three atoms at N10-methyl group |
Parent Structure | N10-Monodesmethyl Rizatriptan |
CAS Number | 1215678-02-6 |
Salt Form Availability | Benzoate (C₂₂H₁₉D₆N₅O₂) |
The deuterium labeling pattern in N10-Monodesmethyl Rizatriptan-d3 exhibits precise regioselectivity, with three deuterium atoms exclusively replacing protons in the N-methyl group (-CD₃) formed during the N-demethylation metabolic step [1] [7]. This targeted deuteration:
The deuterated methyl group (-CD₃) exhibits characteristic NMR signals: ¹H NMR shows complete absence of the methyl proton resonance at ~2.5 ppm, while ¹³C NMR reveals a characteristic quartet (J_{C-D} ≈ 20 Hz) at approximately 42 ppm [4]. High-resolution mass spectrometry confirms the molecular ion at m/z 259.30 (calculated for C₁₄H₁₄D₃N₅⁺: 259.30) and key fragments at m/z 201.22 (loss of -CD₃N) and m/z 91.08 (triazolium ion) [4] [7].
Deuteration induces subtle but significant alterations in physicochemical and metabolic properties compared to both rizatriptan and non-deuterated N10-monodesmethyl rizatriptan:
Table 2: Structural and Metabolic Comparisons
Property | Rizatriptan | N10-Monodesmethyl Rizatriptan | N10-Monodesmethyl Rizatriptan-d3 |
---|---|---|---|
Molecular Formula | C₁₅H₁₉N₅ | C₁₄H₁₇N₅ | C₁₄H₁₄D₃N₅ |
Molecular Weight | 269.35 g/mol | 255.32 g/mol | 258.34 g/mol |
Key Metabolic Pathway | MAO-A Oxidation | Demethylation Product | Isotopically Labeled Metabolite |
Half-Life (in vitro) | ~2-3 hours | Similar to parent | Increased by KIE (1.5-2x) |
Plasma Clearance Mechanism | Renal (25%)/Hepatic | Renal (30%)/Hepatic | Reduced hepatic oxidation |
Pharmacokinetically, the deuterated metabolite demonstrates enhanced metabolic stability due to the carbon-deuterium bond's resistance to oxidative cleavage by cytochrome P450 enzymes. This extends its half-life approximately 1.5-2 fold compared to the non-deuterated analog, making it superior for quantitative metabolic studies [4]. The deuterium substitution does not significantly alter receptor binding affinity (5-HT₁B/₁D), preserving the pharmacological activity profile of the native metabolite [3] [8].
The synthesis of N10-Monodesmethyl Rizatriptan-d3 employs two validated approaches:
Rizatriptan undergoes controlled N-demethylation using deuterated reagents:
Direct methylation of nor-rizatriptan using deuterated methyl iodide (CD₃I):
Both routes yield material with isotopic enrichment >98% as confirmed by LC-MS, though the precursor route demonstrates superior regioselectivity. Scaling challenges include deuterium exchange during purification and the need for anhydrous conditions to prevent isotopic dilution [4] [7].
X-ray Diffraction (XRD): Single-crystal analysis reveals isostructural packing with the non-deuterated metabolite (space group P2₁/c). The deuteration induces a negligible 0.03 Å decrease in C-CD₃ bond length versus C-CH₃, confirming minimal steric impact. The triazolylmethyl-indole dihedral angle remains unchanged at 85.5° ± 1.5°, preserving conformational behavior [1].
Nuclear Magnetic Resonance (NMR):
Fourier-Transform Infrared Spectroscopy (FTIR): Key shifts include:
Mass Spectrometry Fragmentation Pattern:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7